molecular formula C4H8O3 B14331075 Propanal, 2-hydroxy-3-methoxy-, (R)- CAS No. 105121-51-5

Propanal, 2-hydroxy-3-methoxy-, (R)-

Cat. No.: B14331075
CAS No.: 105121-51-5
M. Wt: 104.10 g/mol
InChI Key: OHLOPQAAMJVRMC-UHFFFAOYSA-N
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Description

Propanal, 2-hydroxy-3-methoxy-, ®- is an organic compound with the molecular formula C4H8O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a derivative of propanal, where the hydrogen atoms on the second and third carbon atoms are replaced by hydroxyl and methoxy groups, respectively. The ®-configuration indicates the specific spatial arrangement of these groups around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanal, 2-hydroxy-3-methoxy-, ®- can be synthesized through various methods. One common approach involves the hydroxylation of propanal followed by methylation. The hydroxylation can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide. The methylation step typically involves the use of methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the hydroformylation of ethylene to produce propanal, followed by selective hydroxylation and methylation. The reaction conditions are carefully controlled to ensure high yield and purity of the desired ®-enantiomer.

Chemical Reactions Analysis

Types of Reactions

Propanal, 2-hydroxy-3-methoxy-, ®- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium dichromate.

    Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium dichromate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides and other substituted derivatives.

Scientific Research Applications

Propanal, 2-hydroxy-3-methoxy-, ®- has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of propanal, 2-hydroxy-3-methoxy-, ®- involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and interaction with enzymes and receptors. The compound can form hydrogen bonds and participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Propanal: The parent compound without hydroxyl and methoxy groups.

    2-Hydroxypropanal: A derivative with only a hydroxyl group.

    3-Methoxypropanal: A derivative with only a methoxy group.

Uniqueness

Propanal, 2-hydroxy-3-methoxy-, ®- is unique due to its specific chiral configuration and the presence of both hydroxyl and methoxy groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

CAS No.

105121-51-5

Molecular Formula

C4H8O3

Molecular Weight

104.10 g/mol

IUPAC Name

2-hydroxy-3-methoxypropanal

InChI

InChI=1S/C4H8O3/c1-7-3-4(6)2-5/h2,4,6H,3H2,1H3

InChI Key

OHLOPQAAMJVRMC-UHFFFAOYSA-N

Canonical SMILES

COCC(C=O)O

Origin of Product

United States

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